[(2,3-Dimethylphenyl)methyl](3-methylbutyl)amine
Description
(2,3-Dimethylphenyl)methylamine is a secondary amine characterized by a benzyl group substituted with two methyl groups at the 2- and 3-positions of the aromatic ring, coupled with a 3-methylbutyl chain. The absence of a CAS number or molecular weight in the evidence necessitates inferring properties from related compounds .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)8-9-15-10-14-7-5-6-12(3)13(14)4/h5-7,11,15H,8-10H2,1-4H3 |
InChI Key |
GDOHHNLYPFBLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCCC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)methylamine can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dimethylbenzyl chloride with 3-methylbutylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of (2,3-Dimethylphenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
(2,3-Dimethylphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethylphenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Implications and Gaps
- Bioactivity : Methyl groups on the phenyl ring may enhance lipophilicity, favoring interactions with hydrophobic targets in pests or microbes. However, the absence of functional groups like chloro or imidazole could limit pesticidal potency compared to commercial analogs .
- Toxicity and Environmental Impact : Data gaps exist regarding the target compound’s ecotoxicological profile. Structure-activity relationships (SAR) from analogs indicate that secondary amines generally exhibit moderate toxicity, but substituents significantly modulate this .
Biological Activity
(2,3-Dimethylphenyl)methylamine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by a dimethylphenyl group and a 3-methylbutylamine moiety, has been investigated for its interactions with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C14H23N
- Molecular Weight : 205.34 g/mol
- IUPAC Name : N-[(2,3-dimethylphenyl)methyl]-3-methylbutan-1-amine
Synthesis Methods
The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the following steps:
- Reagents : The reaction generally uses 2,3-dimethylbenzyl chloride and 3-methylbutylamine.
- Conditions : The reaction is conducted in the presence of a base (e.g., sodium hydroxide) to facilitate nucleophilic substitution.
- Purification : Standard techniques such as distillation or chromatography are utilized to purify the final product.
Biological Activity
Research indicates that (2,3-Dimethylphenyl)methylamine exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound may possess antimicrobial and antifungal properties. Its mechanism typically involves interactions with specific molecular targets, potentially modulating enzyme activities and influencing various biological pathways.
The biological activity of (2,3-Dimethylphenyl)methylamine is thought to involve:
- Enzyme Interaction : The dimethylamino group can interact with various enzymes, modulating their activity.
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological effects of this compound:
- Antibacterial Activity Study
- Fungal Inhibition Assay
- Another investigation focused on antifungal activity against common fungal pathogens. The compound demonstrated effective inhibition at varying concentrations, indicating its potential as an antifungal agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2,3-Dimethylphenyl)methylamine, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2,4-Dimethylphenyl)methylamine | Different substitution pattern on the phenyl ring | Varying reactivity based on methyl positioning |
| (2,5-Dimethylphenyl)methylamine | Contains a 2,5-dimethyl group | Altered electronic properties due to methyl positions |
| (2,3-Dimethoxyphenyl)methylamine | Methoxy groups instead of methyl groups | Changes in reactivity due to electron-donating effects |
This table highlights how variations in structure can influence both chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
